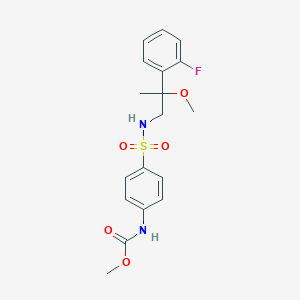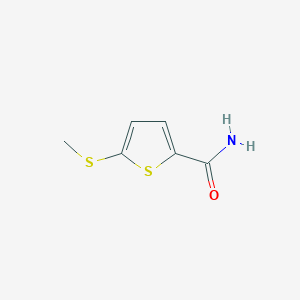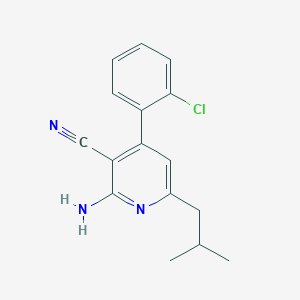
methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. This compound has been shown to have potent anti-tumor activity and is currently being investigated as a potential treatment for various types of cancer.
作用机制
Methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This enzyme plays a critical role in the development and survival of B-cells, which are a type of white blood cell that is often involved in the development of various types of cancer. By inhibiting BTK, this compound is able to disrupt the signaling pathways that are necessary for the survival and proliferation of cancer cells, leading to their eventual death.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are largely related to its ability to inhibit BTK. By disrupting this signaling pathway, this compound is able to induce apoptosis (programmed cell death) in cancer cells, while sparing healthy cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
实验室实验的优点和局限性
One of the main advantages of methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate for lab experiments is its high potency and selectivity for BTK. This allows for precise targeting of cancer cells, while minimizing the potential for off-target effects. Additionally, this compound has a favorable safety profile, which makes it an attractive candidate for further clinical development.
One limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain treatment settings. Additionally, the optimal dosing and treatment regimen for this compound have not yet been fully established, which may require further optimization in future studies.
未来方向
There are several potential future directions for the development of methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate as a cancer treatment. One area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and treatment regimen for this compound, as well as its potential use in specific subtypes of cancer. Finally, the development of more potent and selective BTK inhibitors may further enhance the efficacy of this class of compounds for cancer treatment.
合成方法
The synthesis of methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate involves a multi-step process that utilizes a combination of chemical reactions to produce the final product. The initial step involves the reaction of 2-fluorobenzyl alcohol with 2-methoxypropene to produce the corresponding alkene. This intermediate is then reacted with p-toluenesulfonyl chloride to produce the sulfonate ester. The final step involves the reaction of the sulfonate ester with methyl (4-aminophenyl) carbamate to produce this compound.
科学研究应用
Methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate has been extensively studied for its potential use in the treatment of various types of cancer. In preclinical studies, this compound has been shown to have potent anti-tumor activity against a wide range of cancer cell lines, including those that are resistant to other forms of chemotherapy. Additionally, this compound has been shown to have a favorable safety profile, with minimal toxicity observed in animal studies.
属性
IUPAC Name |
methyl N-[4-[[2-(2-fluorophenyl)-2-methoxypropyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S/c1-18(26-3,15-6-4-5-7-16(15)19)12-20-27(23,24)14-10-8-13(9-11-14)21-17(22)25-2/h4-11,20H,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEQXMOQBLJTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2998785.png)
![6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2998786.png)
![N-(sec-butyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2998787.png)
![6-(2-(2-methylindolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2998789.png)
![2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2998791.png)


![Methyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2998796.png)
sulfamoyl}pyridine-2-carboxylate](/img/structure/B2998797.png)
![N-(3-imidazol-1-ylpropyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2998799.png)
![1-(4-(tert-butyl)phenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2998800.png)


![N-(3-chloro-4-fluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2998807.png)